molecular formula C14H15NO4S2 B12525377 Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate

Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B12525377
M. Wt: 325.4 g/mol
InChI Key: PXGSJJJHGHTQDM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonylphenyl group attached to the thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate is unique due to the combination of the ethylsulfonylphenyl group and the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO4S2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C14H15NO4S2/c1-3-19-14(16)13-15-12(9-20-13)10-5-7-11(8-6-10)21(17,18)4-2/h5-9H,3-4H2,1-2H3

InChI Key

PXGSJJJHGHTQDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)CC

Origin of Product

United States

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